molecular formula C9H8ClFO2 B8617852 1-(2-Chloro-4-fluorophenoxy)-2-propanone CAS No. 1036762-59-0

1-(2-Chloro-4-fluorophenoxy)-2-propanone

Cat. No.: B8617852
CAS No.: 1036762-59-0
M. Wt: 202.61 g/mol
InChI Key: MHPAKDWECUSURG-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenoxy)-2-propanone is an organic compound characterized by a propanone backbone substituted with a 2-chloro-4-fluorophenoxy group. Its molecular formula is C₉H₇ClFO₂, with a molecular weight of 201.45 g/mol.

Properties

CAS No.

1036762-59-0

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-(2-chloro-4-fluorophenoxy)propan-2-one

InChI

InChI=1S/C9H8ClFO2/c1-6(12)5-13-9-3-2-7(11)4-8(9)10/h2-4H,5H2,1H3

InChI Key

MHPAKDWECUSURG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Methoxyphenyl)-2-propanone
  • Formula : C₁₀H₁₂O₂
  • Molecular Weight : 164.08 g/mol
  • Key Properties :
    • Refractive index (nD²⁰): 1.248
    • Molar absorptivity (ε₂₂₀): 5.81 × 10⁻⁵ L·mol⁻¹·cm⁻¹
  • Comparison :
    The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro/fluoro substituents in the target compound. This difference reduces electrophilicity and may lower environmental persistence compared to halogenated analogs.
1-(3',4'-Dimethoxyphenyl)-2-propanone
  • Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol
  • Applications : Used as a raw material in pharmaceuticals (e.g., Paveril, an antispasmodic drug) .
  • Comparison :
    The dimethoxy substituents enhance solubility in polar solvents but reduce lipophilicity compared to halogenated derivatives. This compound’s pharmaceutical relevance highlights how substituent choice directs application pathways.

Functional Group Modifications: Propanol vs. Propanone Derivatives

Several analogs replace the propanone group with a propanol moiety and incorporate sulfonyl substituents:

Compound Name Formula Molecular Weight (g/mol) CAS Number Key Features
1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol C₁₅H₁₃Cl₂FO₄S 379.2 478079-78-6 Enhanced polarity due to sulfonyl group; potential pharmaceutical intermediate.
1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol C₁₆H₁₆ClFO₅S 398.82 478079-88-8 Methoxy group increases solubility; sulfonyl group adds hydrogen-bonding capacity.
1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol C₁₅H₁₂ClF₂O₄S 377.77 478079-85-5 Fluorine substituents enhance thermal stability and metabolic resistance.

Comparison :

  • Propanol vs. Propanone: Propanol derivatives exhibit higher polarity and boiling points due to hydrogen bonding.

Heteroaromatic and Fluorinated Analogs

1-(2-Thienyl)-1-propanone
  • Formula : C₇H₈OS
  • Applications: Used in organic synthesis and flavoring agents (spicy/radish notes) .
  • Comparison: The thiophene ring (heteroaromatic) offers distinct electronic properties compared to phenoxy groups, influencing reactivity in cycloaddition or electrophilic substitution reactions.
Fluorinated 2-Propanone Derivatives
  • Example: 1-[1-(Difluoro(trifluoromethoxy)methyl)-1,2,2,2-tetrafluoroethoxy]-1,1,3,3,3-pentafluoro-2-propanone
  • Key Features :
    • Extreme fluorination increases thermal stability and resistance to hydrolysis.
    • Environmental persistence due to strong C-F bonds, raising regulatory concerns.

Physicochemical and Application-Based Comparison

Physical Properties

Compound Molecular Weight (g/mol) Key Substituents Boiling/Melting Point Trends
1-(2-Chloro-4-fluorophenoxy)-2-propanone 201.45 Cl, F, phenoxy Higher lipophilicity vs. methoxy analogs.
1-(4-Methoxyphenyl)-2-propanone 164.08 OCH₃ Lower density and refractive index.
Sulfonyl-propanol derivatives 377–398 Cl, F, SO₂R Higher polarity and melting points.

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